molecular formula O7Pb4S B8368286 Tribasic lead sulfate

Tribasic lead sulfate

Cat. No. B8368286
M. Wt: 9.7e+02 g/mol
InChI Key: OCWMFVJKFWXKNZ-UHFFFAOYSA-L
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Patent
US04324768

Procedure details

A 2-liter beaker was charged with 1175.6 ml of the lead monoxide slurry A-3 (containing 0.587 g of PbOn) and 0.7 g of powdery tartaric acid was added to the slurry under agitation with a glass vane (pH=9.7). The mixture was heated and when the temperature was elevated to about 70° C., 26.22 ml of sulfuric acid having a concentration of 3.86 mole/l was promptly added to the slurry in about 10 seconds (the pH value was 5.7 at the initial stage of addition). The temperature was maintained at 65° to 70° C. while heating the slurry on a heater under agitation, and in this state, aging was carried out for 60 minutes to obtain a base slurry of tribasic lead sulfate having a pH value of 8.4.
Quantity
1175.6 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
26.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Pb:1]=[O:2].C(O)(=O)C(C(C(O)=O)O)[OH:5].[S:13](=[O:17])(=[O:16])([OH:15])[OH:14]>>[O-2:5].[O-2:14].[O-2:2].[O-:16][S:13]([O-:17])(=[O:15])=[O:14].[Pb+2:1].[Pb+2:1].[Pb+2:1].[Pb+2:1] |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1175.6 mL
Type
reactant
Smiles
[Pb]=O
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Two
Name
Quantity
26.22 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the slurry under agitation with a glass vane (pH=9.7)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was elevated to about 70° C.
ADDITION
Type
ADDITION
Details
stage of addition)
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 65° to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
while heating the slurry on a heater under agitation

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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